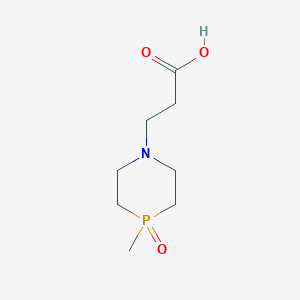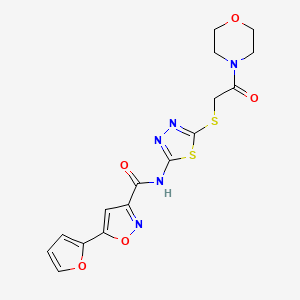
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid”, also known as MOPP, is a chemical compound that falls under the category of organophosphate derivatives. It has a CAS Number of 2445792-58-3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H16NO3P . The InChI code is 1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) and the InChI key is KZZIHKURUUIZDX-UHFFFAOYSA-N . The molecular weight is 205.19 .Scientific Research Applications
Organophosphorus Chemistry
The compound 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid, similar to other organophosphorus compounds, has been studied for its synthesis and reactions. For instance, research on 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a related compound, has been conducted, focusing on its preparation through cyclocondensation and its reactions with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
Antibiotic Development
Compounds structurally similar to this compound have been studied for their potential in antibiotic development. For example, 3-Quinolin-4-one propanoic acids, which share molecular similarities with fluoroquinolone antibiotics, are considered prospective scaffolds for creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients among these derivatives have been analyzed and tested (Zubkov et al., 2016).
Hydrogen Bonding Studies
The compound has relevance in the study of hydrogen bonding. Research involving similar compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid has been conducted to understand hydrogen bonding dynamics through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Fluorescence Studies
The compound's structural framework is useful in fluorescence studies. Research on 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has explored its application as a fluorescent derivatising reagent, demonstrating strong fluorescence and potential for biological assays (Frade et al., 2007).
Organometallic Chemistry in Medicinal Applications
The compound's structure is relevant in medicinal organometallic chemistry, where organometallic moieties are incorporated for creating isosteric substitutes for organic drug candidates. Studies have reported the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which are structurally related, demonstrating the growing interest in complex organometallic structures in drug development (Patra et al., 2012).
Synthesis Techniques
Efficient synthesis techniques for related compounds have been developed. For example, studies have been conducted on the synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy] Propanoic Acid, which provide insights into novel synthesis pathways and confirmations through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
properties
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIHKURUUIZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)


![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)

![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)

